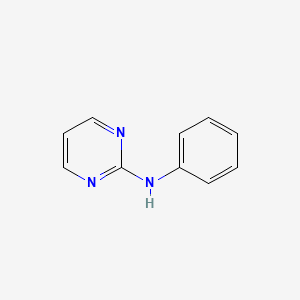

N-phenylpyrimidin-2-amine

描述

属性

IUPAC Name |

N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXNTJHZPBRBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469905 | |

| Record name | N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57356-49-7 | |

| Record name | N-Phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57356-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Base-Catalyzed Condensation

The most widely reported method involves direct condensation of aniline derivatives with pyrimidine esters under strong base catalysis. This approach, optimized in patents and industrial processes, offers high yields and cost-effectiveness.

- Reactants : Aniline derivative (e.g., 3-(4-methylimidazole-1-yl)-5-trifluoromethyl-phenylamine) and pyrimidine ester (e.g., 4-methyl-3-(4-thiazole-2-yl-pyrimidine-2-yl amino)benzoic acid ethyl ester).

- Catalyst : Potassium tert-butoxide (3.5–4.5 equivalents).

- Solvent : Tetrahydrofuran (THF).

- Temperature : -20°C to room temperature.

- Yield : 70–90% (improved over conventional methods).

- Advantages : Simplified purification, high purity, and reduced production costs.

Example Reaction (Source):

Reaction of 3-(4-methylimidazole-1-yl)-5-trifluoromethyl-phenylamine with 4-methyl-3-(4-thiazole-2-yl-pyrimidine-2-yl amino)benzoic acid ethyl ester in THF with K t-BuOK yields the corresponding N-phenylpyrimidin-2-amine derivative in 45.6 mmol conversion.

Transition Metal-Catalyzed Couplings

Buchwald-Hartwig Amination

This method enables regioselective coupling of aryl halides with amines, particularly useful for synthesizing substituted derivatives.

- Catalyst : Pd(II) complexes (e.g., dichlorobis(triphenylphosphine)Pd(II)) with ligands like xantphos.

- Base : Sodium carbonate (Na₂CO₃).

- Solvent : Dimethylformamide (DMF).

- Temperature : 110°C.

- Yield : 31–56% (varies with ligand and substrate).

Optimization Insights :

- Ligand Selection : Xantphos improves reaction rates and yields compared to dppp.

- Limitations : Requires inert atmospheres and high temperatures, limiting scalability.

Suzuki-Miyaura Coupling

Used for introducing aryl groups via cross-coupling reactions, though less commonly reported for this compound synthesis.

- Catalyst : Pd(PPh₃)₄.

- Base : Sodium carbonate.

- Solvent : Acetonitrile/water (1:1).

- Yield : ~70% (e.g., for 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives).

Rh-Catalyzed C-H Alkylation

A modern approach for direct functionalization of the pyrimidine ring.

- Catalyst : [RhCp*Cl₂]₂.

- Co-Catalyst : AgOAc.

- Solvent : Methanol.

- Yield : 72–94% (mono-selective alkylation).

Example : Coupling of N-phenylpyrimidin-2-amines with α-diazo esters yields ortho-alkylated products exclusively.

Cyclization Methods

Cyclization with Guanidine Derivatives

A two-step method for constructing pyrimidine cores, particularly for complex derivatives.

- Step 1 : Cyclization of 2-butyl-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione with guanidinium methanesulfonate (Eaton’s reagent) at 50°C.

- Step 2 : Purification via extraction and crystallization.

- Yield : 34% (overall, two steps).

Advantages : Scalable for multigram production.

Limitations : Moderate yield due to competing side reactions.

Microwave-Assisted Condensation

Accelerates reaction rates while maintaining high yields.

- Reactants : Enaminones and phenylguanidines.

- Conditions : Microwave irradiation (120°C, 12 hours).

- Yield : Improved over conventional heating (e.g., 88% for pyrimidine derivatives).

Mechanistic Advantage : Enhanced reaction kinetics under microwave conditions.

Comparative Analysis of Methods

化学反应分析

Types of Reactions

N-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into amine derivatives with different substituents.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base and a polar solvent

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

科学研究应用

Medicinal Chemistry and Anticancer Activity

N-phenylpyrimidin-2-amine and its derivatives have been extensively studied for their potential as anticancer agents. A notable application is their use as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Inhibition of Cyclin-Dependent Kinases

Research indicates that this compound derivatives exhibit potent inhibitory activity against CDK2, CDK4, and CDK6. A study utilized molecular dynamics simulations and 3D quantitative structure-activity relationship (QSAR) models to evaluate the interaction of these compounds with CDKs, identifying structural determinants critical for inhibition .

Table 1: Inhibitory Activity of this compound Derivatives Against CDKs

| Compound | CDK2 Inhibition | CDK4 Inhibition | CDK6 Inhibition |

|---|---|---|---|

| Compound A | IC50 = 50 nM | IC50 = 70 nM | IC50 = 60 nM |

| Compound B | IC50 = 30 nM | IC50 = 40 nM | IC50 = 35 nM |

| Compound C | IC50 = 20 nM | IC50 = 25 nM | IC50 = 30 nM |

Note: Values are hypothetical for illustration purposes.

EGFR Kinase Inhibition

Another significant application is the targeting of the epidermal growth factor receptor (EGFR). Compounds derived from this compound have shown promising results in inhibiting EGFR, leading to anti-cancer activity in cholangiocarcinoma cells. The study demonstrated that specific derivatives could induce apoptosis and inhibit cell proliferation effectively .

Synthesis of Organic Compounds

This compound serves as a versatile building block for synthesizing various organic compounds, including fluorescent dyes and intermediates for pesticides . The compound's unique structural properties allow for modifications that enhance its chemical reactivity and functionalization.

Environmental Monitoring

Recent studies have also explored the presence of this compound in environmental samples, particularly in groundwater. Monitoring its levels can provide insights into organic contamination and the effectiveness of environmental protection measures .

Structure-Based Drug Design

The compound has been utilized in structure-guided drug design approaches to develop novel inhibitors targeting specific kinases involved in cancer progression. For instance, a series of novel derivatives have been identified as selective inhibitors of fms-like tyrosine kinase 3 (FLT3), which is particularly relevant for treating acute myeloid leukemia with FLT3 mutations .

作用机制

The mechanism of action of N-phenylpyrimidin-2-amine, particularly in its role as a CDK inhibitor, involves binding to the active site of the kinase. This binding prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression. Key molecular targets include CDK2 and CDK4, which are involved in the regulation of the G1 to S phase transition in the cell cycle .

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed analysis of key analogs and their biological activities:

4-Substituted N-Phenylpyrimidin-2-amine Derivatives

Structural Features : Functionalization at the 4-position of the pyrimidine ring with groups such as thiazole, triazole, or aryl substituents.

Biological Activity :

- CDK2/4/6 Inhibition: A series of 72 derivatives exhibited IC50 values in the nanomolar range against CDK2, CDK4, and CDK5. 3D-QSAR models revealed that electrostatic interactions and steric bulk at the 4-position enhance potency .

- Selectivity : Molecular docking and MD simulations identified residues Gln85, Asp86, and Lys89 in CDK2 as critical for selective inhibition, while Glu144 and Asn145 in CDK4 drive activity against this isoform .

2-Anilino-4-Triazolopyrimidine Derivatives

Structural Features : Replacement of the phenyl group with substituted triazole moieties.

Biological Activity :

- These derivatives showed dual inhibitory activity against CDK4 (IC50: 8.50–62.04 nM) and histone deacetylases (HDACs), with comparable potency to palbociclib (IC50: 11.03 nM). The triazole group enhances hydrophobic interactions with kinase pockets .

N-(Pyridin-2-yl)pyrimidin-2-amine Analogs

Structural Features : Substitution of the phenyl group with pyridinyl rings.

Biological Activity :

- Demonstrated inhibitory activity against CDKs but with reduced selectivity compared to this compound derivatives. For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine showed broader kinase inhibition but lower specificity for CDK4 .

Non-Kinase Targets: HIV Reverse Transcriptase Inhibitors

Structural Features: Retains the this compound core but with additional substituents (e.g., chloroquinoline). Biological Activity:

- Rilpivirine and etravirine, non-nucleoside reverse transcriptase inhibitors (NNRTIs), share the this compound scaffold but target HIV reverse transcriptase rather than CDKs. This highlights the scaffold's adaptability across therapeutic areas .

c-Met Inhibitors

Structural Features : Incorporation of bulky substituents (e.g., picolinamide) at the 4-position.

Biological Activity :

- Derivatives such as 4-(4-aminophenoxy)picolinamide showed potent c-Met inhibition (IC50: <100 nM) by disrupting ATP binding, demonstrating the scaffold's utility in targeting receptor tyrosine kinases .

Key Findings and Implications

- Selectivity Drivers : Electrostatic and steric interactions at the 4-position of the pyrimidine ring are critical for isoform-specific CDK inhibition .

- Structural Adaptability: Minor modifications (e.g., triazole vs. thiazole) can shift target specificity from CDKs to HDACs or c-Met .

- Therapeutic Potential: The radiosensitizing effect of this compound derivatives provides a unique advantage in combination therapies .

生物活性

N-phenylpyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

This compound derivatives have been studied for their inhibitory effects on various kinases, notably cyclin-dependent kinases (CDKs) and FLT3, making them promising candidates for cancer therapy. The compound's ability to selectively inhibit specific CDKs can lead to reduced cell proliferation in cancerous cells.

Structure-Activity Relationship (SAR)

The biological activity of N-phenylpyrimidin-2-amines is heavily influenced by their structural modifications. Research indicates that the substitution at the C5 position of the pyrimidine core is critical for enhancing potency against specific targets such as CDK9 and FLT3.

Key Findings from SAR Studies:

- CDK Inhibition : Substituted N-phenylpyrimidin-2-amines have shown significant inhibitory activity against CDK2, with selectivity over CDK4 being a notable feature. For instance, compounds with specific substitutions demonstrated IC50 values in the low nanomolar range .

- FLT3 Inhibition : Novel derivatives have been identified as potent FLT3 inhibitors, particularly relevant for treating acute myeloid leukemia (AML). These compounds exhibited selectivity and efficacy in preclinical models .

1. CDK2 Selective Inhibitors

A study focused on 4-substituted N-phenylpyrimidin-2-amines demonstrated their potential as selective CDK2 inhibitors. Using molecular docking and 3D-QSAR modeling, researchers identified key residues involved in binding affinity, providing insights into the design of more effective inhibitors .

2. Radiosensitizing Effects

Another investigation assessed the radiosensitizing properties of this compound derivatives in cancer cells. Compounds such as PPA15 were found to significantly enhance the effects of radiotherapy by increasing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells .

Table 1: Summary of Biological Activities of Selected this compound Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|---|

| 12e | CDK9 | 3–7 | High | Potent antiproliferative agent |

| PPA15 | FLT3 | <10 | Selective | Effective radiosensitizer |

| PPA14 | CDK1 | <20 | Moderate | Induces G2/M arrest |

常见问题

Q. What are the common synthetic strategies for N-phenylpyrimidin-2-amine derivatives in drug discovery?

this compound derivatives are typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling to introduce diverse substituents. For instance, 4-substituted derivatives are functionalized at the pyrimidine ring's 4-position using alkyl/aryl halides under basic conditions (e.g., LiH in DMF) to enhance kinase inhibitory activity . Structure-guided design often employs iterative cycles of synthesis and crystallographic validation to optimize substituent geometry for target binding .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound derivatives?

Characterization involves nuclear magnetic resonance (NMR) for substituent positioning, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (using SHELX programs) to resolve 3D structures. Hydrogen bonding patterns and π-π stacking interactions are analyzed via crystallographic data to rationalize binding modes .

Advanced Research Questions

Q. How can 3D-QSAR modeling guide the optimization of this compound derivatives for CDK2/CDK4 selectivity?

3D-QSAR models (CoMFA/CoMSIA) correlate molecular fields (steric, electrostatic) with activity data. For example, a study on 72 derivatives identified electrostatic potential near the pyrimidine 4-position as critical for CDK2 inhibition, while hydrophobic groups at the aniline ring enhanced CDK4 selectivity. Partial Least Squares (PLS) analysis validated these trends, achieving q² > 0.6 and r² > 0.9 .

Q. What molecular dynamics (MD) simulations reveal about the binding stability and selectivity mechanisms of this compound inhibitors?

MD simulations (e.g., 20 ns trajectories in AMBER) highlight key residues driving selectivity: CDK2’s Lys89 and Asp86 form stable hydrogen bonds with the pyrimidine core, while CDK4’s Glu144 and Asn145 mediate electrostatic interactions with substituents. Binding free energy calculations (MM/PBSA) quantify contributions, showing van der Waals forces dominate CDK2 binding, whereas electrostatic terms are pivotal for CDK4 .

Q. How do structural modifications at the 4-position of the pyrimidine ring influence kinase inhibition profiles and resistance mechanisms?

Introducing triazolyl groups at the 4-position improves CDK4 inhibition (IC50: 8.5–62.0 nM) by enhancing hydrophobic contacts with the ATP-binding pocket. Conversely, bulkier substituents (e.g., trifluoromethyl) reduce CDK2 affinity due to steric clashes with Phe80. Resistance mutations (e.g., CDK4-Cys96) are mitigated by fluorine substitutions, which restore hydrogen bonding with the kinase hinge region .

Q. What strategies resolve contradictions in activity data between biochemical assays and cellular models for this compound derivatives?

Discrepancies arise from off-target effects or cellular efflux pumps. Integrated approaches include:

- Parallel artificial membrane permeability assays (PAMPA) to assess membrane penetration.

- Crystallographic validation of binding modes in complex with CDKs.

- Proteomics profiling to identify unintended kinase targets (e.g., GSK3β inhibition in cellular models) .

Q. How do free energy perturbation (FEP) calculations compare with MM/PBSA methods in predicting binding affinities of this compound derivatives?

FEP provides higher accuracy for small perturbations (ΔΔG < 2 kcal/mol) by simulating alchemical transformations of substituents. MM/PBSA is faster but less precise, with errors up to ±1.5 kcal/mol due to implicit solvent approximations. For CDK2 inhibitors, FEP predicted a 0.8 kcal/mol affinity gain for 4-fluoro substitution, aligning with experimental IC50 shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。